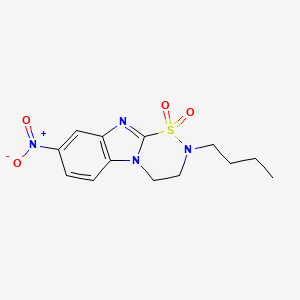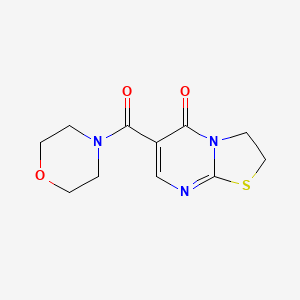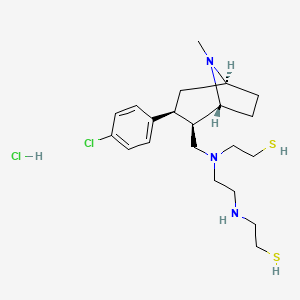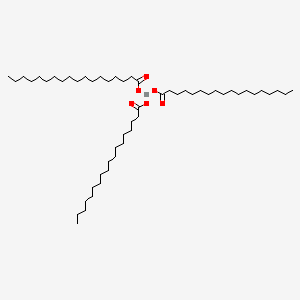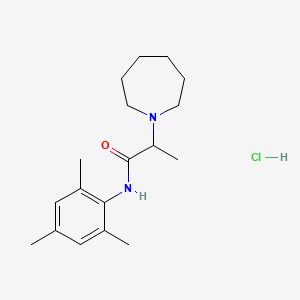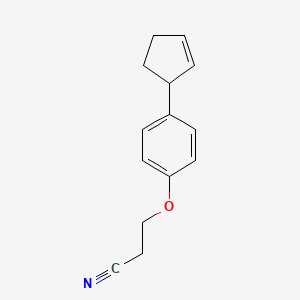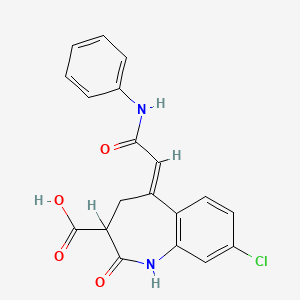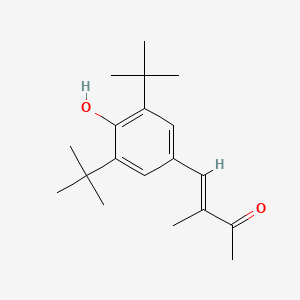
beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and a hydroxyl group attached to a styrene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a temperature of around 110°C during the addition of reagents and a reaction temperature of 130°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium hydroxide can be employed to improve the efficiency of the reaction .
化学反应分析
Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The presence of bulky tert-butyl groups can influence substitution reactions, making certain positions on the aromatic ring more reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.
作用机制
The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.
相似化合物的比较
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic hydrazide: Known for its susceptibility to oxidation and used in polymer stabilizers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific combination of functional groups, which provide both antioxidant properties and the ability to undergo various chemical transformations. The presence of the acetyl and methyl groups, along with the bulky tert-butyl groups, makes it a versatile compound with unique reactivity and stability characteristics.
属性
CAS 编号 |
83677-18-3 |
|---|---|
分子式 |
C19H28O2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+ |
InChI 键 |
XVJKSGJGHGOBSI-FMIVXFBMSA-N |
手性 SMILES |
C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |
规范 SMILES |
CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


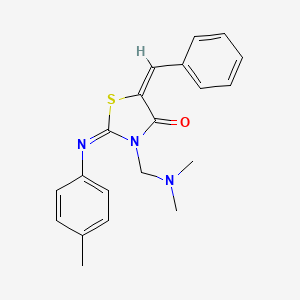
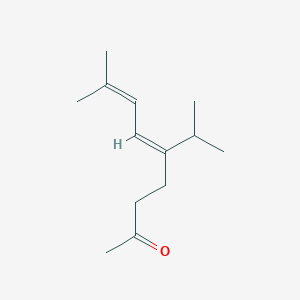
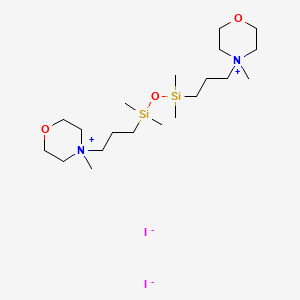
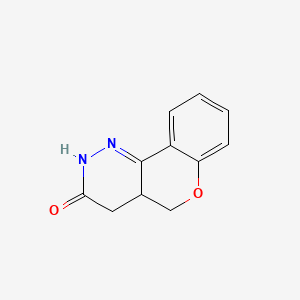
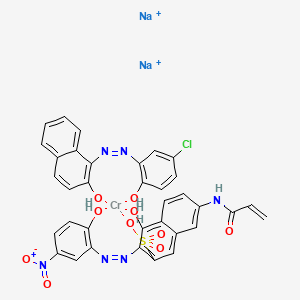
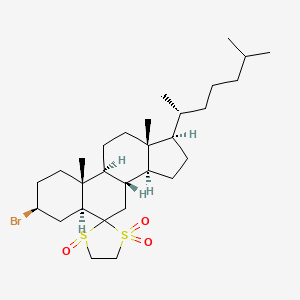
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
